molecular formula C24H27N3O5 B12774809 1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-3-oxo-alpha-propyl-, ethyl ester CAS No. 108734-84-5

1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-3-oxo-alpha-propyl-, ethyl ester

Cat. No.: B12774809
CAS No.: 108734-84-5
M. Wt: 437.5 g/mol
InChI Key: JJHQDDANPWIGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethoxycarbonyl-1-butyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique triazine ring structure, which is substituted with ethoxycarbonyl and paramethoxyphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxycarbonyl-1-butyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine typically involves multi-step organic reactions. One common method includes the reaction of 1-ethoxycarbonyl-1-butylamine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxycarbonyl-1-butyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-(1-Ethoxycarbonyl-1-butyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxycarbonyl-1-butyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring structure allows for strong binding interactions, while the ethoxycarbonyl and paramethoxyphenyl groups enhance its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Ethoxycarbonyl-1-butyl)-3-oxo-5,6-diphenyl-as-triazine
  • 2-(1-Ethoxycarbonyl-1-butyl)-3-oxo-5,6-di(methoxyphenyl)-as-triazine
  • 2-(1-Ethoxycarbonyl-1-butyl)-3-oxo-5,6-di(ethylphenyl)-as-triazine

Uniqueness

2-(1-Ethoxycarbonyl-1-butyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine is unique due to the presence of paramethoxyphenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

CAS No.

108734-84-5

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]pentanoate

InChI

InChI=1S/C24H27N3O5/c1-5-7-20(23(28)32-6-2)27-24(29)25-21(16-8-12-18(30-3)13-9-16)22(26-27)17-10-14-19(31-4)15-11-17/h8-15,20H,5-7H2,1-4H3

InChI Key

JJHQDDANPWIGKU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.